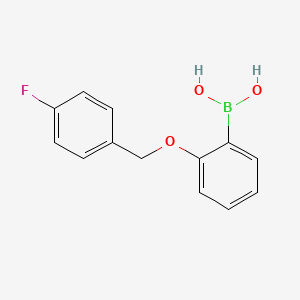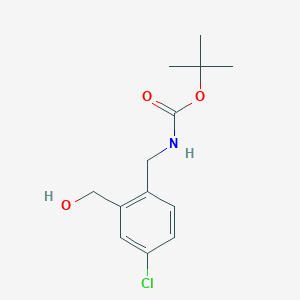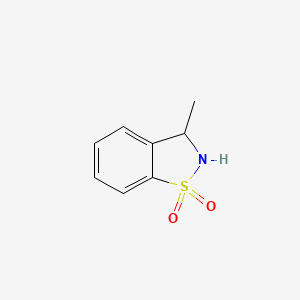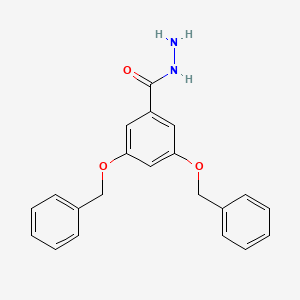
(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar boronic acid compounds, which can be used to infer some aspects of the compound . Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and as intermediates in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halogen-lithium exchange reactions, followed by the addition of a borate source and subsequent hydrolysis . For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through such a process . This suggests that a similar approach could potentially be applied to synthesize "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid".
Molecular Structure Analysis
Boronic acids can exhibit diverse molecular structures, including planar and cyclic forms, as evidenced by X-ray analyses . The presence of fluorine atoms on the aromatic ring can influence the structural behavior of these compounds, as seen in the case of fluorinated phenylenediboronic acids . The specific structure of "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" would likely be influenced by the presence of the fluorine atom and the benzyl ether moiety.
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions. They can participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes amidation between carboxylic acids and amines . Additionally, halodeboronation reactions can be used to transform aryl boronic acids into aryl halides . These reactions highlight the reactivity of boronic acids and their potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be significantly affected by substituents on the aromatic ring. Fluorination, for instance, can enhance the acidity and stability of boronic acids . The presence of a fluorine atom in "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" would likely contribute to its acidity and impact its solubility and stability. The boronic acid group itself is known to equilibrate with dehydrated forms and can form strong hydrogen bonds, as demonstrated by solution NMR and ab initio calculations .
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These nanoparticles, modified to carry multiple copies of phenylboronic acid moieties, have demonstrated novel viral entry activity against the Hepatitis C virus (HCV). This approach represents a promising therapeutic strategy for blocking viral entry of HCV, highlighting the biomedical applications of boronic acid derivatives (M. Khanal et al., 2013).
Glucose Sensing Materials
Amino-3-fluorophenyl boronic acids have been synthesized and used to construct glucose sensing materials that operate at physiological pH. These compounds, through their ability to form complexes with glucose, enable the development of sensitive and selective glucose sensors, crucial for managing diabetes (Sasmita Das et al., 2003).
Fluorescence Quenching Phenomena
Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols have revealed insights into the intermolecular and intramolecular hydrogen bonding dynamics. This understanding is essential for the design and development of fluorescence-based sensors and probes, highlighting the role of boronic acids in analytical chemistry (H. S. Geethanjali et al., 2015).
Mecanismo De Acción
Target of Action
The compound, also known as 2-(4’-Fluorobenzyloxy)phenylboronic acid, is known to effectively target multiple disease-causing protein receptors and enzymes . These targets are associated with various conditions such as cancer, malignancies, and painful inflammatory diseases .
Mode of Action
The compound interacts with its targets by binding to the active sites of the protein receptors and enzymes . This interaction results in the inhibition or activation of these targets, leading to changes in their function. The exact nature of these changes depends on the specific target and the disease condition.
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets . The downstream effects of these pathways can lead to changes in cellular processes, such as cell proliferation, apoptosis, and inflammation. The specific pathways and their effects can vary depending on the disease condition and the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the disease condition. For example, in the case of cancer, the compound could inhibit the proliferation of cancer cells and induce apoptosis . In the case of inflammatory diseases, the compound could reduce inflammation by inhibiting the activity of certain enzymes .
Propiedades
IUPAC Name |
[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHMAMWPTUWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584615 |
Source


|
| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870779-01-4 |
Source


|
| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














